4-(3-fluorophenyl)-6-hydroxy-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
4-(3-Fluorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide is a complex heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a fluorophenyl group, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives or α-haloketones to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-Fluorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent. It has shown activity against various microbial strains, including E. coli and C.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting essential metabolic pathways and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar thienopyridine core and exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds also possess a heterocyclic structure and have been studied for their wide range of biological activities.
Uniqueness
4-(3-Fluorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. Additionally, the combination of the thienopyridine core with a carboxamide moiety provides a distinct structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C21H17FN2O2S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-3-methyl-6-oxo-N-phenyl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H17FN2O2S/c1-12-18-16(13-6-5-7-14(22)10-13)11-17(25)24-21(18)27-19(12)20(26)23-15-8-3-2-4-9-15/h2-10,16H,11H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
JFABFORWJZTUST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)F)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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